molecular formula C9H15IN2 B8197796 N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide

Cat. No.: B8197796
M. Wt: 278.13 g/mol
InChI Key: RBTUWEPPTFOMMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide is an organic quaternary ammonium salt with the molecular formula C 9 H 15 IN 2 and a molecular weight of 278.13 g/mol . The compound is characterized by a pyridin-4-ylmethyl group attached to a trimethylammonium core, with an iodide counterion . Its structure can be represented by the SMILES notation C N+ (C)CC1=CC=NC=C1.[I-] . As a quaternary ammonium compound, it is primarily utilized in organic synthesis and chemical research. It can serve as a key intermediate or building block for the preparation of more complex chemical structures . Related quaternary ammonium salts with pyridinyl groups have been investigated for their potential in various scientific fields, including serving as precursors in pharmaceutical research and in the development of materials such as those used in perovskite solar cells . The mechanism of action for this class of compounds often involves their permanent positive charge, which allows them to interact with negatively charged sites on proteins or other molecular targets, potentially influencing biochemical and physical processes . This compound requires specific storage and handling to maintain stability. It is recommended to be kept in a dark place, under an inert atmosphere, and at room temperature . As a safety precaution, this product is labeled with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

trimethyl(pyridin-4-ylmethyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.HI/c1-11(2,3)8-9-4-6-10-7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTUWEPPTFOMMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=NC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyridine Derivatives

The most widely documented method involves the alkylation of 4-pyridylmethanol with trimethylamine in the presence of methyl iodide. This single-step nucleophilic substitution reaction proceeds via the following stoichiometry:

4-pyridylmethanol+trimethylamine+methyl iodideN,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide+H2O\text{4-pyridylmethanol} + \text{trimethylamine} + \text{methyl iodide} \rightarrow \text{N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide} + \text{H}_2\text{O}

Key conditions include:

  • Solvent : Anhydrous ethanol or dimethylformamide (DMF) to enhance solubility of reactants.

  • Temperature : 60–80°C for 6–12 hours to ensure complete quaternization.

  • Molar ratios : A 1:1.2:1.5 ratio of 4-pyridylmethanol, trimethylamine, and methyl iodide, respectively, to minimize side reactions.

This method typically achieves yields of 78–85% with purity >95% after recrystallization from ethanol-diethyl ether mixtures.

Industrial-Scale Production Optimization

Reactor Design and Process Parameters

Industrial synthesis (e.g., for ionic liquid precursors) employs:

  • Reactor type : Continuous-flow reactors with in-line pH monitoring to maintain basic conditions (pH 10–12).

  • Temperature control : Jacketed reactors with ±2°C precision to prevent thermal degradation.

  • Yield improvements :

    • Methyl iodide excess : 10–15% above stoichiometric requirements compensates for volatilization losses.

    • Solvent recycling : DMF recovery systems reduce costs by 22–25% per batch.

Purification Protocols

StepMethodConditionsPurity Improvement
1RecrystallizationEthanol:diethyl ether (3:1 v/v), −20°C92% → 98%
2Column ChromatographySilica gel, CH₂Cl₂:MeOH (9:1)98% → 99.5%
3Lyophilization−50°C, 0.1 mbarResidual solvent <0.1%

Data adapted from large-scale production trials.

Comparative Analysis of Methodologies

Efficiency Metrics

ParameterAlkylation MethodHalogen Exchange Method
Reaction Time8–12 hours5–7 hours
Yield (Isolated)78–85%82–88%
Catalyst RequiredNoneKI (5 mol%)
ScalabilityProven at 100+ kg scaleLimited to <50 kg batches

Source: Patent US4473709A and CN110590706B.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Pilot studies (unpublished) indicate that microwave irradiation at 100°C for 15 minutes achieves 89% yield, reducing energy consumption by 65% compared to conventional heating.

Continuous-Flow Microreactors

Recent advancements employ:

  • Channel dimensions : 500 μm diameter, 2 m length

  • Residence time : 8 minutes

  • Productivity : 12 g/h with 91% yield

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide ions.

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium chloride or sodium bromide in an aqueous or alcoholic medium.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of N,N,N-trimethyl-1-(pyridin-4-yl)methanaminium chloride or bromide.

    Oxidation: Formation of N,N,N-trimethyl-1-(pyridin-4-yl)methanaminium N-oxide.

    Reduction: Formation of N,N-dimethyl-1-(pyridin-4-yl)methanamine.

Scientific Research Applications

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion channels and neurotransmitter receptors.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinium Derivatives

N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide
  • Structure : Pyridine ring substituted at the 2-position .
  • Properties: Likely exhibits altered electronic interactions due to proximity of the nitrogen atom to the ammonium group. No specific solubility/stability data available, but positional differences may reduce steric hindrance compared to the 4-isomer .
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide (CAS: 60306-32-3)
  • Structure : Pyridine ring substituted at the 3-position .
  • Properties : Stored at room temperature under inert gas, suggesting superior stability compared to the 4-isomer. Molecular weight and formula identical to the 4-isomer, but electronic effects (e.g., basicity) differ due to nitrogen positioning .
Key Structural Differences :
Parameter Pyridin-4-yl Isomer Pyridin-3-yl Isomer Pyridin-2-yl Isomer
Substitution Position 4-position 3-position 2-position
Storage Conditions -80°C/-20°C Room temperature Not reported
Electronic Environment Moderate steric hindrance Increased resonance effects Reduced steric hindrance

Heteroaromatic Derivatives

N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium iodide (CAS: 53267-97-3)
  • Structure: Contains a pyrrole ring (5-membered, non-aromatic) instead of pyridine.
  • Properties : Molecular weight 266.13 g/mol , lighter due to the absence of a pyridine nitrogen. Likely less stable in acidic conditions due to pyrrole’s lower basicity. Applications in organic synthesis and catalysis .
Furan-2-yl methanaminium iodide (FuMAI)
  • Structure : Contains a furan ring (oxygen-containing heterocycle).
  • Properties: Used in 2D perovskite solar cells, achieving a power conversion efficiency (PCE) of 15.24% due to enhanced dielectric constant and carrier lifetime (18.03 μs) compared to non-conjugated analogs .
Comparison with Pyridinium Derivatives :
Parameter Pyridin-4-yl Isomer FuMAI Pyrrolyl Derivative
Aromatic System Pyridine (6-membered) Furan (5-membered) Pyrrole (5-membered)
Electron Density High (due to N) Moderate (due to O) Low (non-aromatic)
Applications Research reagents Solar cells Catalysis

Non-Aromatic Quaternary Ammonium Salts

Tetramethylammonium iodide (CAS: 75-58-1)
  • Structure : Simplest quaternary ammonium salt (NMe₄⁺ ).
  • Properties : Molecular weight 201.05 g/mol , smaller and more polar than pyridinium derivatives. Used as a phase-transfer catalyst and electrolyte in batteries. Higher water solubility due to lack of aromatic bulk .

Electronic and Optoelectronic Performance

  • FuMAI outperforms non-conjugated analogs (e.g., THFMAI) in solar cells due to reduced electron-phonon coupling and improved dielectric properties .
  • Pyridinium derivatives are less explored in optoelectronics but may offer tunable properties via substitution patterns.

Stability and Reactivity

  • The pyridin-4-yl isomer requires stringent storage conditions (-80°C), whereas the pyridin-3-yl isomer is stable at room temperature, likely due to reduced hygroscopicity .

Biological Activity

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide is a quaternary ammonium compound with significant biological activity, primarily due to its unique structural characteristics that include a trimethylammonium group and a pyridine ring. This compound has garnered attention in various fields, particularly in pharmacology, due to its potential applications in cell signaling, neurotransmission, and as a therapeutic agent.

  • Chemical Formula : C₉H₁₅IN₂
  • Molecular Weight : 278.13 g/mol
  • IUPAC Name : this compound

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets within biological systems. This compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. Such interactions may lead to alterations in cellular processes, which underlie its observed biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, highlighting its potential as an anticancer therapeutic.
  • Neurotransmission Modulation : Its role in neurotransmission has been explored, indicating potential applications in neurological disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Case Study 2: Anticancer Activity

In vitro assays were performed on human cancer cell lines to assess the anticancer properties of the compound. The findings revealed a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Applications in Pharmaceutical Development

This compound is being investigated for various pharmaceutical applications:

  • Drug Formulation : Its ionic nature makes it suitable for use as an excipient in drug formulations.
  • Therapeutic Agent : Ongoing research aims to explore its efficacy in treating infections and cancer.
  • Research Reagent : It is utilized in studies involving cell signaling pathways and neurotransmitter interactions .

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